

# Chemical and physical properties of 2-(2-Oxopiperidin-1-yl)propanoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(2-Oxopiperidin-1-yl)propanoic acid

**Cat. No.:** B3383166

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Oxopiperidin-1-yl)propanoic Acid**: Properties, Synthesis, and Analysis

## Executive Summary

This technical guide provides a comprehensive overview of **2-(2-Oxopiperidin-1-yl)propanoic acid**, a heterocyclic compound featuring a lactam and a carboxylic acid moiety. While specific experimental data for this molecule is sparse in publicly available literature, this document synthesizes information from safety data sheets, chemical supplier databases, and established chemical principles to offer a detailed profile. The guide covers its physicochemical properties, predicted reactivity, a plausible synthetic route, and the analytical methods required for its characterization. This document is intended for researchers, chemists, and drug development professionals who may use this compound as a building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

## Introduction and Molecular Structure

**2-(2-Oxopiperidin-1-yl)propanoic acid** (CAS No. 396129-92-3) is a derivative of both piperidine and propanoic acid.<sup>[1]</sup> Its structure is characterized by a propanoic acid group attached to the nitrogen atom of a 2-piperidone ring (also known as  $\delta$ -valerolactam). This combination of a stable, six-membered lactam ring and a reactive carboxylic acid functional group makes it a potentially valuable bifunctional building block in organic synthesis. The

presence of a chiral center at the alpha-carbon of the propanoic acid moiety implies that this compound can exist as enantiomers, a critical consideration in drug design and development.

Its molecular formula is C<sub>8</sub>H<sub>13</sub>NO<sub>3</sub>, with a molecular weight of 171.19 g/mol .[\[2\]](#)[\[3\]](#) The structure suggests potential for hydrogen bonding via the carboxylic acid group and the lactam's N-H tautomer, which would influence its physical properties.

### 2-(2-Oxopiperidin-1-yl)propanoic acid

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-(2-Oxopiperidin-1-yl)propanoic acid**.

## Physicochemical Properties

Comprehensive experimental data on the physical properties of this specific compound are not widely published. The following table summarizes available information and provides expected properties based on its functional groups and structure.

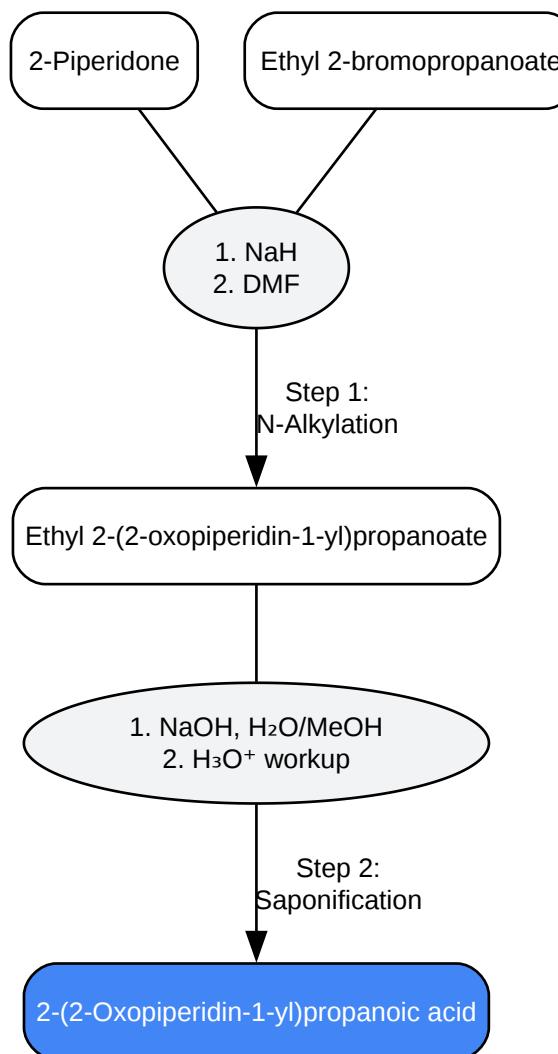
Table 1: Identifiers and Chemical Formula

| Property          | Value                                          | Source(s)                                                   |
|-------------------|------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 2-(2-oxopiperidin-1-yl)propanoic acid          | <a href="#">[2]</a>                                         |
| CAS Number        | 396129-92-3                                    | <a href="#">[1]</a>                                         |
| Molecular Formula | C <sub>8</sub> H <sub>13</sub> NO <sub>3</sub> | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

| Molecular Weight | 171.19 g/mol |[\[2\]](#)[\[3\]](#) |

Table 2: Physical and Chemical Properties

| Property           | Value                                                       | Remarks / Justification                                                                                                               |
|--------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Physical State     | Not Available[2]                                            | Likely a white to off-white solid at STP, typical for carboxylic acids of this molecular weight.                                      |
| Melting Point      | Not Available[2]                                            | Expected to be relatively high for its size due to intermolecular hydrogen bonding from the carboxylic acid group.                    |
| Boiling Point      | Not Available[2]                                            | Likely to decompose upon heating before boiling at atmospheric pressure, a common trait for similar carboxylic acids.                 |
| Solubility         | Not Available[2]                                            | Expected to have some solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO.             |
| pKa                | Not Available                                               | The propanoic acid moiety suggests it is a weak acid, with a pKa likely in the range of 4-5, similar to propanoic acid itself. [5][6] |
| Chemical Stability | Stable under recommended temperatures and pressures.<br>[2] |                                                                                                                                       |
| Incompatibilities  | Strong oxidizing agents.[2]                                 |                                                                                                                                       |


| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[2] | Occurs under combustion. |

## Proposed Synthetic Pathway

While specific literature detailing the synthesis of **2-(2-Oxopiperidin-1-yl)propanoic acid** is not readily available, a logical and efficient two-step pathway can be proposed based on fundamental organic reactions. The strategy involves the N-alkylation of 2-piperidone followed by saponification of the resulting ester.

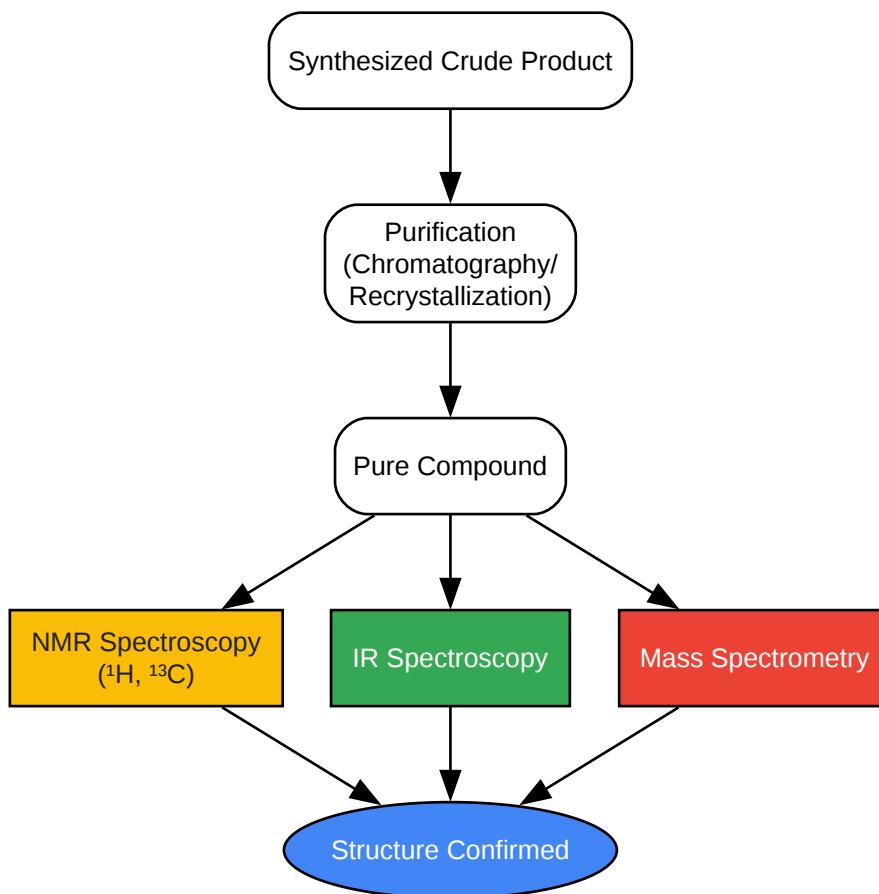
## Causality Behind Experimental Choices:

- Step 1 (N-Alkylation): 2-Piperidone's lactam nitrogen is weakly acidic. A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to deprotonate it quantitatively, forming a potent nucleophile. An  $\alpha$ -halo ester, such as ethyl 2-bromopropanoate, serves as the electrophile. A polar aprotic solvent like DMF or THF is ideal as it solvates the cation ( $\text{Na}^+$ ) without interfering with the nucleophile, facilitating the  $\text{S}_{\text{n}}2$  reaction.
- Step 2 (Saponification): Base-mediated hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. A base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used in a protic solvent mixture (e.g., water/methanol) to ensure solubility of both the ester and the hydroxide. The reaction is followed by an acidic workup to protonate the intermediate carboxylate salt, yielding the final product.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical):


- Step 1: Synthesis of Ethyl 2-(2-oxopiperidin-1-yl)propanoate a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add dry DMF and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 2-piperidone (1.0 equivalent) in dry DMF. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation, observed by the cessation of H<sub>2</sub> gas evolution. d. Add ethyl 2-bromopropanoate (1.05 equivalents) dropwise to the reaction mixture at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of 2-piperidone. f. Upon completion,

quench the reaction cautiously by slowly adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution. g. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the intermediate ester.

- Step 2: Synthesis of **2-(2-Oxopiperidin-1-yl)propanoic acid** a. Dissolve the purified ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). b. Add sodium hydroxide ( $\text{NaOH}$ , 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS). c. Cool the mixture to 0 °C and acidify with cold 1M HCl until the pH is ~2-3. d. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). e. Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and evaporate the solvent to yield the final product. Further purification can be achieved by recrystallization if necessary.

## Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following section details the expected spectroscopic signatures for verifying the identity and purity of the synthesized compound.



[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

- $^1\text{H}$  NMR Spectroscopy (Predicted):
  - -COOH Proton: A broad singlet, typically downfield (>10 ppm).
  - CH-N Proton: A quartet coupled to the adjacent methyl group protons. Its position would be significantly downfield due to the deshielding effects of the adjacent nitrogen and carboxylic acid carbonyl.
  - Piperidone Protons: A series of complex multiplets for the  $\text{CH}_2$  groups of the lactam ring, likely between ~1.7 and 3.5 ppm. The protons adjacent to the nitrogen and the carbonyl will be the most downfield.
  - -CH<sub>3</sub> Protons: A doublet, coupled to the single CH proton, appearing further upfield.

- $^{13}\text{C}$  NMR Spectroscopy (Predicted):
  - Carbonyl Carbons: Two distinct signals in the downfield region (~170-180 ppm), one for the carboxylic acid and one for the lactam amide.
  - CH-N Carbon: A signal for the chiral carbon.
  - Piperidone Carbons: Four signals for the  $\text{CH}_2$  groups of the ring.
  - $-\text{CH}_3$  Carbon: A single upfield signal for the methyl group.
- Infrared (IR) Spectroscopy (Predicted):
  - O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300  $\text{cm}^{-1}$ .
  - C-H Stretch (Aliphatic): Absorptions just below 3000  $\text{cm}^{-1}$ .
  - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725  $\text{cm}^{-1}$ .
  - C=O Stretch (Lactam): A strong, sharp peak around 1640-1680  $\text{cm}^{-1}$ , typically at a lower wavenumber than the acid carbonyl.
- Mass Spectrometry (MS):
  - Molecular Ion ( $\text{M}^+$ ): A peak corresponding to the molecular weight ( $\text{m/z} = 171.19$ ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition  $\text{C}_8\text{H}_{13}\text{NO}_3$ .
  - Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl group (-COOH,  $\text{m/z}$  45) and cleavage of the piperidone ring.

## Safety, Handling, and Storage

This compound is classified as an irritant and should be handled with appropriate care.[\[2\]](#) It is intended for research and development use only.[\[2\]](#)[\[3\]](#)

Table 3: GHS Hazard Information

| Classification         | Hazard Code | Description                                           |
|------------------------|-------------|-------------------------------------------------------|
| <b>Skin Irritation</b> | <b>H315</b> | <b>Causes skin irritation.</b> <a href="#">[2]</a>    |
| Eye Irritation         | H319        | Causes serious eye irritation.<br><a href="#">[2]</a> |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[\[2\]](#) |

- **Handling:** Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[\[2\]](#)
- **Storage:** Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.[\[2\]](#)
- **First Aid:** In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If irritation persists, seek medical attention.[\[2\]](#)

## Applications and Future Outlook

The primary application of **2-(2-Oxopiperidin-1-yl)propanoic acid** is as a chemical intermediate in a research and development setting. Its structure is reminiscent of moieties found in various biologically active compounds. For instance, the 1-(phenyl)piperidin-2-one core is a key feature in Factor Xa inhibitors like Apixaban.[\[7\]](#) The 2-aryl propanoic acid scaffold is famous in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[\[8\]](#)[\[9\]](#)

Therefore, this compound represents a valuable, non-commercialized building block for:

- **Medicinal Chemistry:** Synthesizing novel analogues of existing drugs or exploring new chemical space for drug discovery.
- **Scaffold Development:** Using the lactam ring as a rigid scaffold to orient other functional groups in specific three-dimensional arrangements.

- Fragment-Based Drug Design: Employing it as a fragment for screening against biological targets.

Future research could focus on developing stereoselective syntheses to access enantiomerically pure forms of the acid, which is essential for its application in developing chiral pharmaceuticals.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(2-OXOPIPERIDIN-1-YL)PROPANOIC ACID | CAS 396129-92-3 | Angene International Limited | [製品詳細](#) [tci-chemical-trading.com]
- 2. aksci.com [aksci.com]
- 3. scbt.com [scbt.com]
- 4. 2-(2-OXOPIPERIDIN-1-YL)PROPANOIC ACID [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. Propionic acid - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical and physical properties of 2-(2-Oxopiperidin-1-yl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3383166#chemical-and-physical-properties-of-2-\(2-oxopiperidin-1-yl-propanoic-acid\)\]](https://www.benchchem.com/product/b3383166#chemical-and-physical-properties-of-2-(2-oxopiperidin-1-yl-propanoic-acid))

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)